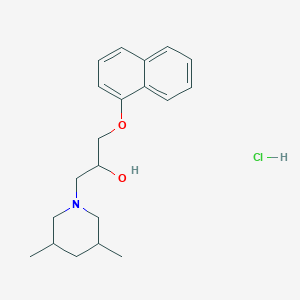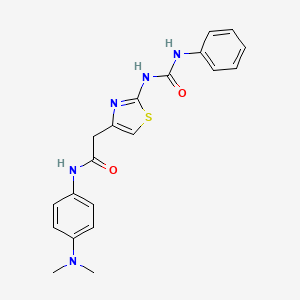
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPN is a selective agonist of the estrogen receptor beta (ERβ), which is a member of the nuclear receptor family of transcription factors. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and is involved in a range of physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function.
作用机制
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a selective agonist of the ERβ, which is a member of the nuclear receptor family of transcription factors. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and is involved in a range of physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride binds to the ERβ, which leads to the activation of downstream signaling pathways that regulate gene expression.
Biochemical and Physiological Effects:
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several advantages for lab experiments. It is a selective agonist of the ERβ, which allows researchers to study the specific effects of ERβ activation. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride. One area of research is the development of new ERβ agonists that have improved pharmacological properties, such as longer half-lives and greater selectivity for ERβ. Another area of research is the investigation of the role of ERβ in various physiological processes, such as bone metabolism, neuroprotection, and cardiovascular function. Finally, there is a need for further research on the potential therapeutic applications of 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and other ERβ agonists in the treatment of various diseases, such as osteoporosis, neurodegenerative diseases, and inflammatory diseases.
In conclusion, 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective agonist of the ERβ, which is involved in a range of physiological processes. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has a range of biochemical and physiological effects, including neuroprotective and anti-inflammatory effects. While there are some limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride in lab experiments, there are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride and other ERβ agonists.
合成方法
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 1-bromo-2-naphthol, followed by reduction with sodium borohydride and quaternization with methyl iodide to yield the hydrochloride salt of 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
科学研究应用
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-15-10-16(2)12-21(11-15)13-18(22)14-23-20-9-5-7-17-6-3-4-8-19(17)20;/h3-9,15-16,18,22H,10-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLCUBBUMNQUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC3=CC=CC=C32)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2907753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2907756.png)
![{[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2907757.png)
![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)
![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)

![2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907764.png)


![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)

![4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoic Acid](/img/structure/B2907776.png)